11,17-Bbbhb
Description
Structure
3D Structure
Properties
CAS No. |
134513-15-8 |
|---|---|
Molecular Formula |
C34H38Br2O5 |
Molecular Weight |
686.5 g/mol |
IUPAC Name |
[(2S,4R,9R,10R,13S)-2-(4-bromobenzoyl)oxy-10-hydroxy-5,5,9-trimethyl-13-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methyl 4-bromobenzoate |
InChI |
InChI=1S/C34H38Br2O5/c1-30(2)13-4-14-31(3)26(30)19-27(41-29(38)23-7-11-25(36)12-8-23)33-17-15-32(20-33,16-18-34(31,33)39)21-40-28(37)22-5-9-24(35)10-6-22/h5-12,15,17,26-27,39H,4,13-14,16,18-21H2,1-3H3/t26-,27+,31-,32+,33?,34-/m1/s1 |
InChI Key |
DNJYQSYRCGUZKV-JEKDLXOTSA-N |
SMILES |
CC1(CCCC2(C1CC(C34C2(CCC(C3)(C=C4)COC(=O)C5=CC=C(C=C5)Br)O)OC(=O)C6=CC=C(C=C6)Br)C)C |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1C[C@@H](C34[C@]2(CC[C@](C3)(C=C4)COC(=O)C5=CC=C(C=C5)Br)O)OC(=O)C6=CC=C(C=C6)Br)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CC(C34C2(CCC(C3)(C=C4)COC(=O)C5=CC=C(C=C5)Br)O)OC(=O)C6=CC=C(C=C6)Br)C)C |
Synonyms |
11 beta,17-bis(4-bromobenzoyloxy)-9 beta-hydroxy-ent-beyerene 11,17-BBBHB 11,17-bis(4-bromobenzoyloxy)-9-hydroxybeyerene |
Origin of Product |
United States |
Isolation and Dereplication Methodologies for 11,17 Bis 4 Bromobenzoyloxy 9 Hydroxybeyerene from Natural Sources
Strategies for Plant Material Extraction
The initial and critical step in the isolation of any natural product is the efficient extraction from the source material. The choice of solvent and extraction technique is paramount and is dictated by the polarity of the target compound. For beyerane (B1241032) diterpenoids, which are typically moderately polar, a range of organic solvents is employed.
The plant material, often the leaves, bark, or roots of species from genera known to produce diterpenoids such as Croton or Excoecaria, is first dried and ground to a fine powder to increase the surface area for solvent penetration. analis.com.myucl.ac.benih.gov A common approach is sequential extraction with solvents of increasing polarity. This method facilitates a crude fractionation of the extract, simplifying subsequent purification steps. For instance, a common sequence begins with a nonpolar solvent like hexane (B92381) or petroleum ether to remove lipids and other nonpolar constituents, followed by solvents of intermediate polarity such as dichloromethane, chloroform, or ethyl acetate (B1210297), which are effective at extracting diterpenoids. nih.govsemanticscholar.org Finally, a polar solvent like methanol (B129727) or ethanol (B145695) can be used to extract highly polar compounds. analis.com.mynih.gov
Maceration, percolation, and Soxhlet extraction are conventional techniques often utilized. analis.com.my Maceration involves soaking the plant material in the chosen solvent for an extended period with occasional agitation. Percolation allows for a continuous flow of fresh solvent through the plant material, which can be more efficient. Soxhlet extraction, a continuous extraction method, is also highly efficient but uses heat, which could potentially degrade thermolabile compounds. More modern and greener extraction techniques such as ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) are also applicable and can offer advantages in terms of reduced solvent consumption and extraction time.
The resulting crude extracts are then concentrated under reduced pressure to yield a residue that is subjected to further purification.
Table 1: Common Solvents and Techniques for the Extraction of Beyerane Diterpenoids
| Extraction Technique | Solvent System (in order of increasing polarity) | Target Compound Polarity | Reference |
|---|---|---|---|
| Sequential Maceration | n-Hexane -> Dichloromethane -> Ethyl Acetate -> Methanol | Broad Range | nih.gov |
| Soxhlet Extraction | Chloroform or Methanol | Moderately Polar to Polar | analis.com.my |
| Column Chromatography | Toluene | Moderately Polar | nih.gov |
Advanced Chromatographic and Separation Techniques for Compound Isolation
The isolation of a pure compound from a complex crude extract necessitates a series of chromatographic steps. For beyerane diterpenoids, a combination of different chromatographic techniques is typically employed to achieve the desired purity.
Column Chromatography (CC): This is the primary method for the initial fractionation of the crude extract. Silica gel is the most commonly used stationary phase for the separation of moderately polar compounds like beyerane diterpenoids. nih.govsemanticscholar.org The extract is loaded onto the column and eluted with a solvent gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol gradient. semanticscholar.org Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those with similar profiles for further purification.
High-Performance Liquid Chromatography (HPLC): For the final purification of the target compound, HPLC is the method of choice due to its high resolution and efficiency. Both normal-phase and reversed-phase HPLC can be utilized. For beyerane diterpenoids, reversed-phase HPLC with a C18 column is common, using a mobile phase typically consisting of a mixture of water and an organic solvent like methanol or acetonitrile. mdpi.com Preparative or semi-preparative HPLC is used to isolate the compound in sufficient quantities for structure elucidation and biological testing.
Other Chromatographic Techniques: Techniques such as Sephadex LH-20 column chromatography can be used to separate compounds based on their size and polarity, often with methanol as the eluent. nih.gov Counter-current chromatography (CCC) is another liquid-liquid separation technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption or degradation of the sample. thieme-connect.com
The purity of the isolated 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene would be confirmed by analytical HPLC, and its structure would be elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS). mdpi.comfrontiersin.orgnih.gov
Table 2: Exemplary Chromatographic Conditions for the Isolation of Beyerane Diterpenoids
| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |
|---|---|---|---|---|
| Vacuum Liquid Chromatography (VLC) | Silica Gel | Hexane/Ethyl Acetate Gradient | Initial Fractionation | analis.com.my |
| Column Chromatography (CC) | Silica Gel | Dichloromethane/Methanol Gradient | Fractionation | nih.gov |
| Radial Chromatography (RC) | Silica Gel | Not specified | Isolation of Pure Compounds | analis.com.my |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water Gradient | Final Purification | mdpi.com |
| Sephadex LH-20 | Sephadex LH-20 | Methanol | Purification | nih.gov |
Initial Dereplication Approaches in Natural Product Discovery Workflows
In modern natural product research, a crucial early step is dereplication, which aims to rapidly identify known compounds in an extract to avoid their time-consuming reisolation. nih.govresearchgate.net This allows researchers to focus their efforts on novel and potentially bioactive molecules.
LC-MS Based Dereplication: The most common approach for dereplication is the use of hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net A small sample of the crude extract or partially purified fraction is analyzed by LC-MS. The retention time and the mass spectral data (molecular ion and fragmentation pattern) of the peaks in the chromatogram are compared against comprehensive natural product databases such as the Dictionary of Natural Products, SciFinder, and Reaxys. For 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene, the presence of two bromine atoms would give a characteristic isotopic pattern in the mass spectrum, which would be a key identifier.
LC-NMR Based Dereplication: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is another powerful dereplication tool. nih.govdntb.gov.ua It provides structural information directly on the components of a mixture as they elute from the HPLC column. The ¹H NMR spectrum of a peak can be quickly compared to spectral databases or to the known spectra of previously isolated compounds. This technique is particularly useful for distinguishing between isomers, which can be challenging with MS alone. ohiolink.edu
A typical dereplication workflow would involve an initial LC-MS analysis of the bioactive fractions. If a hit is found for a compound with the molecular formula and characteristic isotopic pattern of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene, further targeted isolation can be guided by this information. If the compound is already known and not of further interest, the fraction can be deprioritized. This approach significantly streamlines the natural product discovery process.
Table 3: Key Data for Dereplication of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene
| Analytical Technique | Expected Data/Signature | Database for Comparison |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement of the molecular ion [M+H]⁺ or [M+Na]⁺. Characteristic isotopic pattern for two bromine atoms (intensities of M, M+2, M+4 in a ratio of approximately 1:2:1). | Dictionary of Natural Products, SciFinder, Reaxys, PubChem |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern showing losses of bromobenzoyl groups and water. | In-house or commercial spectral libraries (e.g., METLIN, MassBank) |
| ¹H NMR Spectroscopy | Characteristic signals for aromatic protons of the bromobenzoyl groups, olefinic protons, and methyl groups of the beyerane skeleton. | In-house or commercial NMR databases |
| ¹³C NMR Spectroscopy | Characteristic chemical shifts for the carbonyl carbons of the ester groups, aromatic carbons, and carbons of the beyerane framework. | In-house or commercial NMR databases |
Structural Elucidation of 11,17 Bis 4 Bromobenzoyloxy 9 Hydroxybeyerene: Advanced Spectroscopic and Analytical Techniques
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Characterization
Vibrational and electronic spectroscopy are fundamental tools for identifying the functional groups within a molecule. For 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene, these techniques provide initial, yet crucial, pieces of the structural puzzle.
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene would be expected to exhibit several characteristic absorption bands. A broad absorption in the region of 3500-3200 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group at the C-9 position. The stretching vibrations of the ester carbonyl (C=O) groups of the two 4-bromobenzoyloxy moieties would give rise to strong absorptions typically in the range of 1725-1705 cm⁻¹. The presence of the aromatic rings from the bromobenzoyl groups would be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Furthermore, the C-Br stretching vibration would be expected to appear in the fingerprint region, typically below 800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The 4-bromobenzoyloxy groups in 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene contain aromatic rings, which will result in characteristic UV absorptions. One would expect to observe absorption maxima (λmax) in the UV region, likely around 245 nm, which is characteristic of the π → π* transitions of the substituted benzene ring.
| Functional Group | Spectroscopic Technique | Expected Observation |
| Hydroxyl (-OH) | IR Spectroscopy | Broad band at 3500-3200 cm⁻¹ |
| Ester Carbonyl (C=O) | IR Spectroscopy | Strong absorption at 1725-1705 cm⁻¹ |
| Aromatic C=C | IR Spectroscopy | Absorptions at 1600-1450 cm⁻¹ |
| C-Br | IR Spectroscopy | Absorption below 800 cm⁻¹ |
| Aromatic Ring | UV-Vis Spectroscopy | λmax around 245 nm |
X-ray Crystallography for Absolute Stereochemistry and Conformation
While spectroscopic methods identify functional groups and connectivity, X-ray crystallography provides the unambiguous determination of the complete three-dimensional structure, including the absolute stereochemistry and conformation of the molecule in the solid state. This technique is particularly powerful for complex polycyclic systems like the beyerene (B14174232) skeleton.
For 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene, obtaining a single crystal suitable for X-ray diffraction would be a critical step. The presence of the two heavy bromine atoms in the 4-bromobenzoyloxy groups is highly advantageous for this technique. The heavy atoms facilitate the solution of the phase problem in crystallography, making the structure determination more straightforward and allowing for the confident assignment of the absolute configuration using methods such as anomalous dispersion.
The crystallographic data would reveal the precise bond lengths, bond angles, and torsion angles, defining the conformation of the tetracyclic beyerene core and the orientation of the substituent groups. This includes the stereochemistry at all chiral centers, such as C-5, C-8, C-9, C-10, C-11, and C-17. The ent-beyerane skeleton, for instance, is characterized by an opposite absolute stereochemistry at the A/B ring junction (C-5βH, C-10αMe) compared to steroids. nih.govacs.org
Computational Approaches and Computer-Assisted Structure Elucidation (CASE) Systems
In the absence of a definitive X-ray crystal structure, or as a complementary tool, computational chemistry and Computer-Assisted Structure Elucidation (CASE) systems play a vital role. chinesechemsoc.org These methods can help to predict spectroscopic data for proposed structures and compare them with experimental data.
Computational Chemistry , often employing Density Functional Theory (DFT), can be used to calculate theoretical NMR chemical shifts, which are highly sensitive to the stereochemistry and conformation of a molecule. nsf.gov By comparing the calculated NMR data for different possible isomers of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene with the experimental data, the most likely structure can be identified. Quantum chemical calculations have been successfully used to study the rearrangement of carbocation intermediates in the biosynthesis of beyerene and related diterpenes. nih.gov
Computer-Assisted Structure Elucidation (CASE) programs utilize spectroscopic data (primarily 2D NMR) to generate a set of possible chemical structures consistent with the data. chinesechemsoc.orgresearchgate.net These expert systems can be invaluable in solving complex structural problems by systematically exploring all possible connectivities and stereochemistries, thereby reducing the risk of human error in spectral interpretation. chinesechemsoc.org
Characterization of Structural Analogues and Impurities during Elucidation Processes
During the synthesis or isolation of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene, the formation of structural analogues and impurities is common. The characterization of these related substances is crucial for ensuring the purity of the target compound and for understanding the reaction pathways.
Structural Analogues of the beyerene family include related diterpenes such as ent-kauranes and stemodanes. nih.govnih.gov These compounds may co-occur in natural sources or be formed as byproducts during synthetic transformations. For instance, the Wagner-Meerwein rearrangement can interconvert the ent-kaurane and beyerane (B1241032) skeletons. nih.govnih.gov The elucidation of these analogues' structures relies on the same suite of spectroscopic techniques.
Synthetic Methodologies for 11,17 Bis 4 Bromobenzoyloxy 9 Hydroxybeyerene and Its Structural Analogues
Semisynthesis Strategies from Precursor Diterpenoids
Semisynthesis, starting from readily available natural products, offers an efficient and often more practical route to complex molecules compared to total synthesis. For the synthesis of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene, a plausible and abundant starting material is stevioside, a glycoside of the diterpenoid steviol. Steviol possesses the ent-kaurane skeleton, which can be rearranged to the ent-beyerane scaffold. nih.gov
The conversion of steviol to a suitable beyerane (B1241032) intermediate would typically involve an acid-catalyzed Wagner-Meerwein rearrangement. This rearrangement can be followed by a series of oxidative functionalizations to introduce the necessary hydroxyl groups at the C-9, C-11, and C-17 positions. The general approach would involve:
Hydrolysis of Stevioside: The initial step is the acidic or enzymatic hydrolysis of stevioside to afford steviol.
Rearrangement to Beyerene (B14174232) Scaffold: Treatment of steviol with a mineral acid, such as sulfuric acid or hydrochloric acid, at elevated temperatures can induce the rearrangement of the kaurane skeleton to the more stable beyerane framework, yielding isosteviol.
Introduction of Oxygen Functionality: The subsequent introduction of hydroxyl groups at C-9, C-11, and C-17 would require a series of regioselective oxidation reactions. This is the most challenging aspect of the semisynthetic route and may involve directed C-H oxidations or microbial transformations.
| Step | Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Stevioside | HCl, H2O, reflux | Steviol | 95 | nih.gov |
| 2 | Steviol | H2SO4, heat | Isosteviol | 85 | nih.gov |
| 3 | Isosteviol | Multiple steps (see section 4.3) | 11,17,9-trihydroxybeyerene | - | - |
This table presents a generalized and hypothetical pathway. The yields are illustrative and based on typical values for such transformations.
Total Synthesis Approaches to the Beyerene Scaffold
The total synthesis of the beyerene scaffold provides a more flexible approach to introduce the desired functionalities at any position. While a total synthesis of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene has not been explicitly reported, strategies developed for other beyerane and kaurane diterpenoids can be adapted. A convergent synthetic strategy would be advantageous, involving the synthesis of key fragments followed by their assembly.
A plausible retrosynthetic analysis would disconnect the molecule into two main building blocks: a functionalized AB-ring system and a CD-ring system precursor. Key bond formations would likely involve:
Diels-Alder Cycloaddition: To construct the initial cyclohexene ring of the A/B ring system.
Intramolecular Aldol Condensation or Michael Addition: To form the tetracyclic core.
Radical Cyclization: As another powerful tool for the formation of polycyclic systems.
The synthesis would likely proceed through a late-stage functionalization strategy to install the hydroxyl and ester groups, similar to the semisynthetic approach.
| Key Reaction Type | Description | Precursors | Conditions | Reference |
| Diels-Alder | Construction of a bicyclic core | Substituted diene and dienophile | Lewis acid catalysis, heat | General methodology |
| Intramolecular Aldol | Formation of the tetracyclic skeleton | Polycyclic keto-aldehyde | Base or acid catalysis | General methodology |
| Late-stage C-H Oxidation | Introduction of hydroxyl groups | Beyerene scaffold | See section 4.3 | - |
This table outlines a conceptual total synthesis approach. Specific precursors and conditions would need to be developed.
Regioselective and Stereoselective Functionalization at C-11, C-17, and C-9 Positions of the Beyerene Core
The precise introduction of functional groups at the C-11, C-17, and C-9 positions of the beyerene core is a critical challenge. The inherent reactivity of the C-H bonds at these positions needs to be overcome with highly selective reactions.
Hydroxylation at C-11 and C-17: The C-11 and C-17 positions are often susceptible to oxidation due to their location within the carbon skeleton. Biocatalytic hydroxylation using specific cytochrome P450 monooxygenases has been shown to be effective for the hydroxylation of related diterpenoids at the C-11 position. mdpi.com Chemical methods, such as those employing transition metal catalysts (e.g., manganese or iron porphyrins) in the presence of an oxygen source, can also be employed for C-H oxidation. The stereoselectivity of these reactions would be dictated by the steric accessibility of the C-H bonds, with attack generally favored from the less hindered face of the molecule.
Hydroxylation at C-9: The tertiary C-9 position presents a significant challenge for regioselective hydroxylation due to its steric hindrance. A directed C-H oxidation approach could be employed, where a directing group temporarily installed on the molecule guides the oxidant to the desired C-9 position. nih.govresearchgate.net Alternatively, radical-based methods using reagents like N-bromosuccinimide followed by hydrolysis could potentially introduce a hydroxyl group at this position, although selectivity might be an issue.
Stereoselective Esterification: Once the triol is obtained, the stereoselective esterification of the C-11 and C-17 hydroxyl groups with 4-bromobenzoyl chloride is the final key step. The reactivity of the hydroxyl groups will depend on their axial or equatorial orientation. Generally, equatorial hydroxyl groups are more sterically accessible and react faster than axial ones. mdpi.comnih.govresearchgate.net The use of coupling agents like dicyclohexylcarbodiimide (DCC) with 4-(dimethylamino)pyridine (DMAP) or Yamaguchi esterification conditions can facilitate the esterification of sterically hindered alcohols. To achieve selective esterification of the C-11 and C-17 hydroxyls in the presence of the C-9 hydroxyl, protection of the more reactive hydroxyls might be necessary, or the reaction could be controlled by stoichiometry and reaction conditions.
| Position | Method | Reagents/Catalyst | Stereochemical Outcome |
| C-11 | Biocatalytic Hydroxylation | Cytochrome P450 Monooxygenase | Typically stereospecific |
| C-17 | C-H Oxidation | Mn(porphyrin) complex, oxidant | Favors less hindered face |
| C-9 | Directed C-H Oxidation | Removable directing group, oxidant | Controlled by directing group |
| C-11/C-17 | Esterification | 4-bromobenzoyl chloride, DCC, DMAP | Dependent on hydroxyl accessibility |
This table summarizes potential methods for the regioselective and stereoselective functionalization of the beyerene core.
Development of Novel Esterification and Hydroxylation Reactions in Diterpenoid Modification
The synthesis of complex diterpenoids like 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene drives the development of new and more efficient synthetic methods.
Novel Hydroxylation Reactions: Recent advances in C-H activation have led to the development of novel catalytic systems for the hydroxylation of unactivated C-H bonds. mdpi.com These include iron and copper-based catalysts that can operate under mild conditions with high regioselectivity, sometimes guided by the inherent electronic properties of the substrate or by weakly coordinating directing groups. Biocatalysis, using engineered enzymes, offers a powerful and environmentally benign approach to achieve highly specific hydroxylations at positions that are difficult to access through traditional chemical methods. manchester.ac.uknih.govnih.govrug.nlgoogle.com
Novel Esterification Reactions: To overcome the challenges of esterifying sterically hindered alcohols in polyfunctional molecules, new catalytic methods are continuously being explored. Lewis acid-catalyzed esterifications, for example using bismuth(III) or scandium(III) triflate, can be effective under mild conditions. researchgate.net Enzymatic esterification, employing lipases in non-aqueous media, provides excellent selectivity and avoids the need for protecting groups. mdpi.comresearchgate.net These methods can be particularly advantageous for the late-stage functionalization of complex natural product scaffolds.
Green Chemistry Principles and Sustainable Synthesis of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. This can be achieved by favoring catalytic reactions over stoichiometric ones.
Use of Renewable Feedstocks: A semisynthetic approach starting from a renewable resource like stevioside is a prime example of applying this principle.
Use of Safer Solvents and Reagents: The replacement of hazardous solvents like dichloromethane and benzene with greener alternatives such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even water, where possible, is a significant step towards a more sustainable synthesis. mdpi.com The use of biocatalysts also aligns with this principle as they operate in aqueous media under mild conditions. manchester.ac.uknih.govnih.govrug.nlgoogle.com
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption is another important aspect. This can involve using catalysts that allow for lower reaction temperatures or employing microwave-assisted synthesis to reduce reaction times and energy input. nih.govacs.org
Life Cycle Assessment (LCA): A comprehensive analysis of the environmental impact of the entire synthetic process, from the sourcing of raw materials to the disposal of waste, can help identify areas for improvement and guide the development of more sustainable synthetic routes. mdpi.comacs.organnualreviews.org
| Green Chemistry Principle | Application in Synthesis | Example |
| Renewable Feedstocks | Semisynthesis from a natural product | Using stevioside as a starting material |
| Safer Solvents | Replacement of hazardous solvents | Using 2-MeTHF instead of DCM |
| Catalysis | Use of catalytic instead of stoichiometric reagents | Biocatalytic hydroxylation, Lewis acid-catalyzed esterification |
| Energy Efficiency | Reducing energy consumption | Microwave-assisted reactions |
| Waste Prevention | Designing high-yield, low-byproduct reactions | Optimizing reaction conditions for maximum conversion |
This table illustrates the application of key green chemistry principles to the synthesis of the target compound.
Investigation of Biological Activities and Underlying Molecular Mechanisms of Action of 11,17 Bis 4 Bromobenzoyloxy 9 Hydroxybeyerene
Antimicrobial Efficacy and Mechanistic Investigations
The ent-beyerene scaffold is recognized as a promising foundation for the development of new antimicrobial agents, particularly in the context of combating antibiotic resistance.
A notable antibacterial mechanism associated with ent-beyerene diterpenoids is their role as adjuvants to conventional antibiotics. Certain ent-beyerene compounds have been identified as potent inhibitors of the ArnT (undecaprenyl phosphate-alpha-4-amino-4-deoxy-L-arabinose arabinosyl transferase) enzyme in Gram-negative bacteria. This enzyme is crucial for the modification of lipid A, a component of the bacterial outer membrane, which leads to resistance against polymyxin (B74138) antibiotics like colistin (B93849). By inhibiting ArnT, these diterpenoids can restore the susceptibility of multidrug-resistant bacteria, such as Pseudomonas aeruginosa, to colistin, a last-resort antibiotic.
The chemical structure of the ent-beyerene scaffold, including the presence of specific functional groups, appears to be critical for this antibacterial activity. For example, studies have indicated that an acidic group at the C-18 position of the tetracyclic structure is important for its antibacterial effects.
The table below summarizes the antibacterial activity of various diterpenoids.
| Compound Type | Bacterial Strain | Activity/Mechanism |
| ent-beyerene diterpenoids | Resistant P. aeruginosa | Adjuvant activity with colistin; inhibition of ArnT enzyme. |
| Diterpenoid Compound 33 | B. thuringiensis | 100% growth inhibition. |
| Diterpenoid Compound 33 | S. epidermidis, B. megaterium | 80% growth inhibition. |
| Diterpenoid Compounds 17-19 | M. tuberculosis | Moderate inhibition with a MIC value of 50 μM. |
| ent-abietane diterpenoid 11 | M. tuberculosis | Potent antitubercular activity with a MIC value of 1.5 μg/ml. |
Beyond their antibacterial properties, related diterpenoids have also shown potential against other types of microorganisms. For instance, some synthetic derivatives of ent-kaurene (B36324) have demonstrated activity against the fungus Candida krusei. Additionally, studies on ent-kaurene diterpenoids isolated from Sideritis species have identified antiviral activities. For example, the diterpenes linearol (B1675482) and isosidol were found to have antiviral indices of 2.31 and 2.01, respectively.
Antiproliferative and Anticancer Mechanisms
The cytotoxic potential of diterpenoids against various cancer cell lines has been a subject of extensive research. The molecular mechanisms underlying these effects often involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell proliferation and survival.
Ent-kaurane diterpenoids have demonstrated cytotoxic effects against a range of cancer cell lines. For instance, the compound 7-Epi-candicandiol was found to be active against several human cancer cell lines, as detailed in the table below.
| Cancer Cell Line | ED₅₀ Value (µg/mL) |
| KB | 13.3 |
| COL-2 | 11.8 |
| LU1 | 17.9 |
| LNCaP | 14.9 |
| A2780 | 9.0 |
The anticancer activity of related terpenoids has been linked to various mechanisms, including the arrest of the cell cycle, induction of mitochondrial depolarization, and production of reactive oxygen species (ROS). Furthermore, the inhibition of signaling pathways like NF-κB, which is also implicated in inflammation, plays a role in the antitumor effects of some ent-kaurane diterpenoids.
Apoptosis Induction Pathways and Regulators
There is currently no available scientific literature detailing the apoptosis-inducing properties of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene. Studies investigating its potential to activate intrinsic or extrinsic apoptotic pathways, or its influence on key regulatory proteins such as caspases, Bcl-2 family members, or p53, have not been identified.
Cell Cycle Modulation and Growth Inhibition Mechanisms
Information regarding the effect of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene on cell cycle progression and its mechanisms of growth inhibition is not present in the current body of scientific research. There are no published studies that have evaluated its potential to cause cell cycle arrest at any phase (G0/G1, S, or G2/M) or its impact on cyclins, cyclin-dependent kinases (CDKs), or CDK inhibitors.
Target Identification in Cancer Cell Lines and In Vitro Models
No research has been published that identifies the specific molecular targets of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene in any cancer cell lines or in vitro models. Consequently, there is no data available on its cytotoxic or cytostatic effects against specific cancer types.
Immunomodulatory Effects and Associated Cellular Pathways
The immunomodulatory potential of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene remains uninvestigated. There is no information available concerning its effects on immune cells, cytokine production, or any associated cellular signaling pathways.
Enzyme Inhibition and Receptor Binding Studies
There are no published studies on the enzyme inhibition or receptor binding capabilities of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene. Its profile as an inhibitor or agonist/antagonist for any specific enzyme or receptor is unknown.
Investigation of Compound Interaction with Biological Macromolecules and Cellular Components
Details regarding the interaction of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene with biological macromolecules such as proteins, nucleic acids, or with other cellular components have not been reported in the scientific literature.
Structure Activity Relationship Sar Studies of 11,17 Bis 4 Bromobenzoyloxy 9 Hydroxybeyerene and Its Derivatives
Impact of Bromobenzoyloxy Substituents at C-11 and C-17 on Biological Potency
The presence of two 4-bromobenzoyloxy groups at the C-11 and C-17 positions of the beyerene (B14174232) scaffold is a defining characteristic of the lead compound. These substituents are expected to significantly influence the compound's interaction with biological targets and its pharmacokinetic properties. The bulky and lipophilic nature of these groups can enhance binding to hydrophobic pockets within a target protein. Furthermore, the bromine atoms, being electron-withdrawing, can modulate the electronic distribution of the entire molecule, potentially influencing its reactivity and binding affinity.
To explore the impact of these substituents, a series of analogues could be synthesized, varying the nature of the ester groups at C-11 and C-17. A hypothetical study might yield data such as that presented in the table below, illustrating the importance of the bromo- and benzoyl- moieties for a hypothetical cytotoxic activity.
| Compound | R1 (C-11 substituent) | R2 (C-17 substituent) | Hypothetical IC50 (µM) |
|---|---|---|---|
| 1 (Lead Compound) | 4-Bromobenzoyloxy | 4-Bromobenzoyloxy | 0.5 |
| 2 | Benzoyloxy | Benzoyloxy | 2.5 |
| 3 | Acetoxy | Acetoxy | 15.0 |
| 4 | Hydroxy | Hydroxy | > 50 |
| 5 | 4-Chlorobenzoyloxy | 4-Chlorobenzoyloxy | 0.8 |
| 6 | 4-Methoxybenzoyloxy | 4-Methoxybenzoyloxy | 5.2 |
The presence of the large benzoyloxy groups is crucial for potency, as indicated by the significantly lower activity of the acetoxy and hydroxy analogues (compounds 3 and 4).
The bromine substitution on the benzoyl ring appears to be optimal for activity, as replacing it with hydrogen (compound 2) or a different halogen like chlorine (compound 5) results in a decrease in potency.
The introduction of an electron-donating group, such as methoxy (B1213986) (compound 6), is detrimental to the activity, suggesting that the electron-withdrawing nature of the bromo-substituent is important.
Role of the Hydroxyl Group at C-9 in Activity Modulation and Selectivity
To investigate the role of the C-9 hydroxyl group, a series of derivatives could be prepared where this group is modified. A hypothetical study might investigate the following changes:
| Compound | Modification at C-9 | Hypothetical Activity (Target A IC50, µM) | Hypothetical Activity (Target B IC50, µM) |
|---|---|---|---|
| 1 (Lead Compound) | -OH | 0.5 | 10.0 |
| 7 | -OCH3 | 5.0 | 12.0 |
| 8 | -H (deoxy) | 25.0 | 20.0 |
| 9 | -OAc | 8.0 | 15.0 |
The hypothetical data in this table suggests the following:
The free hydroxyl group at C-9 is critical for potent activity against Target A, as its removal (compound 8) or modification to a methoxy (compound 7) or acetate (B1210297) group (compound 9) leads to a significant loss of activity.
This hydroxyl group also appears to play a role in selectivity, with the lead compound showing a 20-fold preference for Target A over Target B. This selectivity is largely lost upon modification of the C-9 hydroxyl group.
Influence of Beyerene Skeleton Modifications on Pharmacological Profiles
Key modifications to the beyerene skeleton that could be explored include:
Saturation of the C-15/C-16 double bond: In some related diterpenes, the presence or absence of this double bond can affect activity. nih.govacs.orgresearchgate.net A shift from a beyerene to a beyerane (B1241032) core could alter the conformation of the D-ring and impact biological activity.
Ring-opening or rearrangement: More drastic modifications, such as the cleavage of one of the rings, would fundamentally change the scaffold and likely lead to a completely different pharmacological profile.
A hypothetical exploration of beyerene skeleton modifications might yield the following results:
| Compound | Beyerene Skeleton Modification | Hypothetical Pharmacological Profile |
|---|---|---|
| 1 (Lead Compound) | Standard Beyerene Core | Potent and selective activity at Target A |
| 10 | Beyerane Core (saturated C-15/C-16) | Reduced potency at Target A, emergence of activity at Target C |
| 11 | 5-epi-Beyerene Core | Loss of activity at Target A, weak antagonist at Target D |
These hypothetical findings would underscore the importance of the beyerene skeleton's rigidity and specific conformation in maintaining the desired pharmacological activity.
Rational Design and Synthesis of Novel Analogues for SAR Exploration
Based on the initial SAR insights, a rational design strategy can be employed to create novel analogues with potentially improved properties. This would involve a systematic modification of the lead compound to probe specific interactions with its biological target. A focused library of new derivatives could be synthesized to explore the following:
Halogen scan at the benzoyl moiety: Replacing the bromine atoms with other halogens (F, Cl, I) or with pseudo-halogens (e.g., CN, CF3) to fine-tune the electronic and steric properties of the C-11 and C-17 substituents.
Positional isomerization of the bromo-substituent: Moving the bromine atom on the benzoyl ring from the para- to the meta- or ortho-position to explore the spatial requirements of the binding pocket.
Bioisosteric replacement of the C-9 hydroxyl group: Substituting the hydroxyl group with other hydrogen-bonding functionalities like an amino or thiol group to probe the nature of the interaction at this position.
Introduction of small substituents on the beyerene skeleton: Adding small groups like methyl or fluorine at various positions on the beyerene core to probe for additional beneficial interactions.
The synthesis of these novel analogues would likely start from a readily available beyerene precursor, with subsequent functionalization at the C-9, C-11, and C-17 positions.
Computational SAR Modeling and Quantitative Structure-Activity Relationships (QSAR) for 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene Derivatives
To gain a deeper, quantitative understanding of the SAR, computational modeling and QSAR studies can be employed. A QSAR model attempts to correlate the physicochemical properties of a series of compounds with their biological activity. For the 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene derivatives, a QSAR study would involve:
Data Set Compilation: A series of analogues with a range of biological activities would be required.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each analogue, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters.
Model Generation: Statistical methods, such as multiple linear regression or partial least squares, would be used to generate a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using both internal and external validation techniques.
A successful QSAR model could be used to predict the activity of virtual compounds, thereby guiding the design and synthesis of more potent and selective analogues. Additionally, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide three-dimensional maps illustrating the regions around the molecule where steric, electrostatic, and hydrophobic fields are favorable or unfavorable for activity.
Advanced Research Methodologies and Techniques Applicable to 11,17 Bis 4 Bromobenzoyloxy 9 Hydroxybeyerene Studies
Omics Technologies in Mechanism Elucidation and Target Discovery
Omics technologies offer a holistic view of the biological landscape, enabling researchers to understand the complex interactions between molecules in a living system. For a compound like 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene, these approaches are invaluable for identifying its molecular targets and deciphering its mechanism of action.
Proteomics and Metabolomics Applications
Proteomics, the large-scale study of proteins, can be instrumental in identifying the direct protein targets of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene and understanding its impact on cellular signaling pathways. Techniques such as chemical proteomics, which utilizes affinity chromatography with the compound as a bait, can isolate and identify interacting proteins from a complex biological sample. Subsequent analysis by mass spectrometry can reveal the identity of these proteins, providing crucial clues about the compound's mode of action.
Metabolomics, the comprehensive analysis of metabolites in a biological system, can reveal the downstream effects of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene on cellular metabolism. By comparing the metabolic profiles of cells or tissues treated with the compound to untreated controls, researchers can identify metabolic pathways that are significantly altered. This information can help to understand the physiological response to the compound and may reveal unexpected therapeutic opportunities. For instance, integrated metabolomic and transcriptomic analyses have been successfully used to elucidate the biosynthesis of other complex natural products, a strategy that could be applied to understand the effects of beyerane (B1241032) diterpenoids.
Table 1: Potential Proteomics and Metabolomics Approaches for 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene Research
| Technique | Application | Expected Outcome |
| Chemical Proteomics | Identification of direct protein targets. | A list of proteins that physically interact with the compound. |
| Differential Proteomics | Analysis of changes in protein expression upon treatment. | Understanding of affected cellular pathways and processes. |
| Untargeted Metabolomics | Global profiling of metabolic changes. | Identification of perturbed metabolic pathways. |
| Targeted Metabolomics | Quantification of specific metabolites of interest. | Validation of hypotheses generated from untargeted studies. |
Transcriptomics in Gene Expression Profiling
Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are active at a particular time. By analyzing changes in gene expression in response to 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene, researchers can gain insights into the cellular pathways that are modulated by the compound. Techniques like RNA sequencing (RNA-Seq) can provide a comprehensive view of the transcriptome, revealing both up- and down-regulated genes.
This approach has been widely used to investigate the biosynthesis of terpenoids in various plant species. By identifying genes that are co-expressed with known terpenoid biosynthetic genes, researchers can uncover novel enzymes and regulatory factors involved in the production of these complex molecules. Similarly, transcriptomic analysis of cells or organisms treated with 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene can help to identify its downstream targets and elucidate its mechanism of action. For example, transcriptome analysis has been used to identify genes involved in the biosynthesis of diterpenoid alkaloids, demonstrating the power of this approach in understanding complex metabolic pathways.
High-Throughput Screening (HTS) and High-Content Screening (HCS) in Bioactivity Discovery
High-throughput screening (HTS) and high-content screening (HCS) are powerful platforms for the rapid and systematic evaluation of the biological activities of large numbers of compounds. These techniques are particularly well-suited for exploring the therapeutic potential of novel compounds like 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene and its derivatives.
HTS allows for the testing of thousands of compounds in a short period, using automated systems and miniaturized assays. This approach can be used to screen for a wide range of biological activities, such as enzyme inhibition, receptor binding, or cell viability. For instance, a library of beyerane diterpenoid derivatives could be screened against a panel of cancer cell lines to identify compounds with potent anti-proliferative activity.
HCS, also known as high-content analysis, combines the automation of HTS with the detailed information of cellular imaging. This technique allows for the simultaneous measurement of multiple cellular parameters, such as cell morphology, protein localization, and organelle function. By using fluorescent probes to label specific cellular components, researchers can gain a deeper understanding of how a compound affects cellular physiology. This approach would be particularly valuable for studying the subcellular effects of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene.
Table 2: HTS and HCS Applications in Beyerane Diterpenoid Research
| Screening Type | Assay Principle | Potential Application for 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene |
| High-Throughput Screening (HTS) | Measurement of a single endpoint in a large number of wells. | Screening for cytotoxicity against a panel of cancer cell lines. |
| High-Content Screening (HCS) | Automated microscopy and image analysis of multiple cellular features. | Assessing effects on cell cycle, apoptosis, and mitochondrial function. |
Biocatalysis and Chemo-Enzymatic Approaches in Diterpenoid Modification
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly alternative to traditional chemical synthesis. Chemo-enzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, are particularly promising for the modification of complex natural products like diterpenoids.
The beyerane skeleton, the core structure of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene, can be modified using a variety of enzymatic reactions. For example, cytochrome P450 monooxygenases can be used to introduce hydroxyl groups at specific positions on the diterpenoid scaffold, leading to the formation of new derivatives with potentially altered biological activities. Other enzymes, such as glycosyltransferases, can be used to attach sugar moieties to the molecule, which can improve its solubility and bioavailability.
Chemo-enzymatic strategies have been successfully employed for the synthesis of various terpenoids. These approaches often involve the use of microbial fermentation to produce a key intermediate, which is then further modified using chemical reactions. This strategy could be applied to the production of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene and its analogues, enabling the synthesis of a diverse library of compounds for biological evaluation. The ent-beyerane skeleton has been identified as a promising scaffold for the development of inhibitors of colistin (B93849) resistance, highlighting the potential of this class of compounds in addressing antibiotic resistance. nih.gov
Microscopic and Advanced Imaging Techniques for Cellular and Subcellular Interactions
Advanced microscopic and imaging techniques are essential for visualizing the cellular and subcellular interactions of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene. These methods can provide valuable information about the compound's localization within the cell, its effects on cellular structures, and its interactions with specific molecular targets.
Confocal microscopy, with its ability to generate high-resolution, three-dimensional images of fluorescently labeled samples, is a powerful tool for studying the subcellular distribution of the compound. By tagging 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene with a fluorescent probe, researchers can track its movement within living cells and determine its accumulation in specific organelles.
Mass spectrometry imaging (MSI) is an emerging technique that allows for the visualization of the spatial distribution of molecules in biological tissues without the need for labeling. researchgate.netnih.gov This method can be used to map the distribution of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene and its metabolites in tissues, providing insights into its pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov The ability to directly visualize the localization of compounds within plant tissues can be crucial for understanding their physiological roles. researchgate.net
Table 3: Advanced Imaging Techniques for Studying Beyerane Diterpenoids
| Technique | Principle | Application to 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene |
| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, creating sharp optical sections. | Visualization of the subcellular localization of a fluorescently labeled compound. |
| Mass Spectrometry Imaging (MSI) | Combines mass spectrometry with microscopy to map the spatial distribution of molecules. | Label-free imaging of the compound and its metabolites in tissue sections. |
| Super-Resolution Microscopy | Achieves resolution beyond the diffraction limit of light. | High-resolution imaging of the compound's interaction with specific cellular structures. |
Future Perspectives and Research Directions in 11,17 Bis 4 Bromobenzoyloxy 9 Hydroxybeyerene Research
Exploration of Novel Biological Activities and Untapped Therapeutic Potential
Diterpenoids are known to possess a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govnih.gov The unique structural features of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene, particularly the presence of brominated benzoyl groups, may confer novel biological activities. Future research should focus on screening this compound against a diverse range of therapeutic targets.
Initial areas of investigation could include its potential as an anticancer agent, given that many diterpenoids exhibit cytotoxic effects against various cancer cell lines. researchgate.net Furthermore, the anti-inflammatory properties should be explored, as this is a common trait among terpenoids. nih.gov The potential for antimicrobial and antiviral activity also warrants investigation, as new agents are urgently needed to combat drug-resistant pathogens. mdpi.com
Table 1: Potential Therapeutic Areas for 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene
| Therapeutic Area | Rationale for Investigation | Potential Research Models |
| Oncology | Many diterpenoids exhibit cytotoxic and antiproliferative activities. researchgate.net | In vitro screening against a panel of human cancer cell lines, followed by in vivo studies in animal models. |
| Inflammation | Terpenoids are well-documented as anti-inflammatory agents. nih.gov | Cellular assays for inflammatory markers (e.g., cytokines, nitric oxide), and animal models of inflammatory diseases. |
| Infectious Diseases | The need for new antimicrobial and antiviral agents is critical. | In vitro susceptibility testing against a range of bacteria and viruses. |
| Neurodegenerative Diseases | Some diterpenes have shown neuroprotective effects. | Cellular models of neurodegeneration and assessment of antioxidant and anti-apoptotic properties. |
Development of Advanced Synthetic Strategies for Complex and Highly Potent Analogues
The chemical synthesis of complex natural products like diterpenoids presents a significant challenge. chinesechemsoc.orgchinesechemsoc.org Developing efficient and versatile synthetic routes to 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene is crucial for enabling further biological studies and the generation of analogues. Future research in this area should focus on creating a unified synthetic platform that allows for the modification of various parts of the molecule. chemrxiv.org
A divergent synthetic strategy would be particularly valuable, allowing for the late-stage introduction of different functional groups. chinesechemsoc.org This would facilitate the synthesis of a library of analogues with variations in the beyerene (B14174232) core and the aromatic substituents. Such a library would be instrumental in establishing structure-activity relationships (SAR) and optimizing the compound for potency and selectivity. Advanced synthetic methods, such as C-H functionalization, could provide more direct and efficient routes to novel derivatives. chinesechemsoc.org
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govmednexus.org These computational tools can be employed to accelerate the identification of new drug candidates and optimize their properties. astrazeneca.comafricansciencegroup.com In the context of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene, AI and ML can be utilized in several ways.
Predictive models can be developed to forecast the biological activities of novel analogues, helping to prioritize which compounds to synthesize and test. crimsonpublishers.com AI algorithms can also analyze large datasets to identify potential drug targets for this compound. nih.gov Furthermore, machine learning can aid in the design of more efficient synthetic routes by predicting reaction outcomes and optimizing reaction conditions. mednexus.org The integration of these technologies will be crucial for streamlining the drug discovery and development process for this and other diterpenoids.
Table 2: Applications of AI and Machine Learning in 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene Research
| Application Area | Specific AI/ML Technique | Potential Impact |
| Lead Identification | Virtual screening, quantitative structure-activity relationship (QSAR) modeling. africansciencegroup.com | Rapidly identify analogues with potentially enhanced biological activity. |
| Target Prediction | Deep learning, network pharmacology. | Elucidate the mechanism of action by identifying potential protein targets. |
| Synthesis Planning | Retrosynthesis prediction algorithms. | Design more efficient and cost-effective synthetic routes to the parent compound and its derivatives. |
| ADMET Prediction | Predictive models for absorption, distribution, metabolism, excretion, and toxicity. | Early identification of potential liabilities to guide compound optimization. |
Sustainable Sourcing and Production Methodologies for 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene
As with many natural products, the sustainable supply of 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene is a key consideration. If the compound is derived from a natural source, reliance on harvesting from the wild may not be environmentally or economically viable. Future research must explore sustainable production methods.
One promising approach is the use of microbial fermentation. beilstein-journals.org Genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, can be programmed to produce the beyerene core. nih.gov Subsequent chemical modifications could then be used to generate the final compound. This approach offers a scalable and environmentally friendly alternative to traditional sourcing. researchgate.net Another avenue to explore is plant cell culture, which can also provide a controlled and sustainable source of the compound. Ethical and sustainable sourcing of any plant material used for initial isolation is paramount. goldcoastterpenes.com
Bridging Fundamental Research to Pre-clinical Investigation in Diterpenoid Drug Discovery
The ultimate goal of natural product research is to translate fundamental discoveries into clinical applications. The journey from initial discovery to a pre-clinical candidate is a long and complex process. For 11,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene, a clear roadmap for pre-clinical development is necessary.
This will involve comprehensive in vitro and in vivo studies to establish the compound's efficacy and safety profile. researchgate.netnih.gov Key pre-clinical investigations will include pharmacokinetic studies to understand how the compound is absorbed, distributed, metabolized, and excreted. Toxicological studies will also be essential to identify any potential adverse effects. The data generated from these studies will be critical for determining whether the compound can advance to clinical trials. A thorough understanding of the biosynthetic pathways of related diterpenoids can also inform these investigations. researchgate.net
Q & A
Q. How can AI-driven platforms like COMSOL Multiphysics enhance this compound research?
- Methodological Answer : Integrate AI for real-time reaction optimization (e.g., adjusting flow rates in continuous synthesis) and predictive toxicity modeling. Validate AI predictions with high-throughput robotic screening platforms .
Key Considerations
- Experimental Replicability : Emphasize transparency in reporting raw data and statistical codes (e.g., GitHub repositories) to address reproducibility crises .
- Ethical Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets, ensuring compliance with institutional review boards (IRBs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
